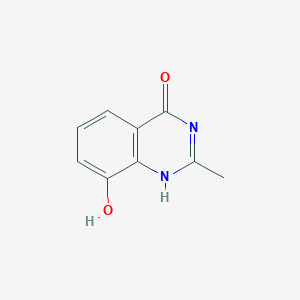

NU1025

説明

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) exhibits characteristic signals:

- δ 8.10 ppm (s, 1H, C5-H)

- δ 7.45–7.30 ppm (m, 2H, aromatic C6-H and C7-H)

- δ 6.85 ppm (s, 1H, C8-OH)

- δ 2.55 ppm (s, 3H, C2-CH₃).

¹³C NMR confirms the carbonyl (C=O) at δ 162.5 ppm and aromatic carbons between δ 110–150 ppm .

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show key absorptions:

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) displays a molecular ion peak at m/z 177.1 [M+H]⁺ , consistent with the molecular formula. High-resolution MS (HRMS) calculates 176.0586 for C₉H₈N₂O₂, matching the theoretical mass within 2 ppm.

Table 3: Spectroscopic signatures

| Technique | Key Peaks/Data | Functional Group Assignment |

|---|---|---|

| ¹H NMR | δ 2.55 ppm (s) | C2-CH₃ |

| IR | 1680 cm⁻¹ | Quinazolinone C=O |

| MS | m/z 177.1 [M+H]⁺ | Molecular ion |

特性

IUPAC Name |

8-hydroxy-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-10-8-6(9(13)11-5)3-2-4-7(8)12/h2-4,12H,1H3,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAOHJWLUNFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238166 | |

| Record name | Nu 1025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90417-38-2 | |

| Record name | 8-Hydroxy-2-methyl-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90417-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NU 1025 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090417382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NU1025 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nu 1025 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-methylquinazolin-4-[3H]one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-2-METHYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5ZL2C7V9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件

NU1025の合成は、2-アミノベンゾアミドとギ酸を還流条件下で縮合させることにより行われます。 反応により8-ヒドロキシ-2-メチルキナゾリン-4(3H)-オンが得られ、これは再結晶によって精製されます .

工業的製造方法

This compoundの具体的な工業的製造方法はあまり文書化されていませんが、合成は一般的に、大規模生産に合わせて調整された、ラボスケールの調製と同じ原理に従います。 これには、反応条件、精製プロセスを最適化し、産業安全と環境規制への準拠を確保することが含まれます .

化学反応の分析

科学研究への応用

This compoundは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用を持っています.

化学: this compoundは、DNA修復のメカニズムとPARPの細胞プロセスにおける役割を研究するための研究ツールとして使用されます。

生物学: これは、PARP阻害の細胞生存率、アポトーシス、およびDNA損傷応答への影響を調査する研究で使用されます。

医学: this compoundは、DNA損傷剤と放射線療法の有効性を高めることで、がん治療の可能性を示しています。

産業: 工業的な用途はあまり文書化されていませんが、治療薬の有効性を高めるthis compoundの役割は、製薬研究開発において貴重です.

科学的研究の応用

NU1025 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: this compound is used as a research tool to study the mechanisms of DNA repair and the role of PARP in cellular processes.

Biology: It is employed in studies investigating the effects of PARP inhibition on cell viability, apoptosis, and DNA damage response.

Medicine: this compound has shown potential in cancer therapy by enhancing the efficacy of DNA-damaging agents and radiation therapy.

作用機序

類似化合物との比較

NU1025 has been compared with multiple PARP inhibitors in preclinical studies, focusing on potency , mechanistic selectivity , and therapeutic synergies . Below is a detailed analysis:

Structural and Biochemical Comparisons

Key Findings :

- NU1085 is 8x more potent than this compound in PARP inhibition but exhibits greater intrinsic cytotoxicity (LC₅₀ = 83–94 µM vs. This compound LC₅₀ > 900 µM) .

- 3-AB and early benzamides require 100–1,000x higher concentrations than this compound to achieve comparable chemosensitization .

Mechanistic Selectivity

- In contrast, PJ34 (a benzamide inhibitor) shows broader interactions but lower specificity .

- Combined with wortmannin (a DNA-PK inhibitor), this compound synergistically increases DNA double-strand breaks post-irradiation . AG14361 and olaparib exhibit stronger BER inhibition but lack this synergy .

Therapeutic Synergy with Chemotherapy

Key Findings :

- This compound’s timing flexibility (effective even when administered post-chemotherapy) distinguishes it from agents requiring co-administration .

- Olaparib and NU1085 achieve higher potentiation but lack this compound’s neuroprotective applications .

Toxicity and Pharmacokinetics

| Compound | Solubility (DMSO) | Plasma Stability | Neuroprotection | Clinical Use |

|---|---|---|---|---|

| This compound | 40 mg/mL | Moderate | Yes | Preclinical |

| NU1064 | 20 mg/mL | Low | No | Preclinical |

| Olaparib | 10 mg/mL | High | No | Approved |

Key Findings :

生物活性

NU1025, known chemically as 8-hydroxy-2-methylquinazolin-4-one, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair processes. This compound has garnered significant attention in cancer research due to its ability to enhance the cytotoxic effects of various chemotherapeutic agents by inhibiting DNA repair mechanisms.

This compound exerts its biological activity primarily through the inhibition of PARP, which is activated in response to DNA damage. By blocking PARP activity, this compound prevents the repair of single-strand breaks (SSBs) and, consequently, can lead to an accumulation of double-strand breaks (DSBs) during replication and transcription processes. This accumulation enhances the cytotoxicity of DNA-damaging agents such as alkylating agents and ionizing radiation.

Potentiation of Cytotoxicity

Research has demonstrated that this compound significantly potentiates the cytotoxic effects of various chemotherapeutic agents:

- DNA-Methylating Agents : In studies involving L1210 leukemia cells, this compound enhanced the cytotoxicity of the DNA-methylating agent MTIC by approximately 3.5-fold. Similar enhancements were observed with gamma-irradiation and bleomycin at factors of 1.4 and 2, respectively .

- Topoisomerase Inhibitors : The compound also increased the effectiveness of topoisomerase I inhibitors like camptothecin, where a 2.6-fold increase in cytotoxicity was noted. This effect is attributed to increased DNA strand breakage induced by camptothecin, which activates PARP .

- Ionizing Radiation : this compound has been shown to enhance the cytotoxic effects of ionizing radiation, leading to higher levels of unrepaired DNA damage in treated cells .

Case Studies

Several studies illustrate the effectiveness of this compound in combination therapies:

- Combination with Temozolomide : A study indicated that this compound could enhance the cytotoxicity of temozolomide, a common treatment for glioblastoma. The combination resulted in significant increases in cell death compared to either agent alone .

- In Vivo Studies : In animal models, this compound demonstrated potential as a chemosensitizer when used alongside conventional therapies, suggesting its utility in clinical settings for enhancing treatment efficacy against resistant tumors .

Research Findings Summary

The following table summarizes key findings from studies on this compound's biological activity:

Q & A

Q. What is the mechanism of action of NU1025 as a PARP inhibitor, and how does it influence DNA repair pathways?

this compound inhibits poly(ADP-ribose) polymerase (PARP) by competitively binding to the enzyme’s catalytic domain, blocking PARylation—a post-translational modification critical for DNA repair processes like base excision repair (BER). Its IC₅₀ for PARP is 400 nM (Ki = 48 nM) . Methodologically, PARP inhibition can be validated via flow cytometry to quantify PAR polymer accumulation after inducing DNA damage (e.g., with H₂O₂). For instance, pre-treatment with 100–200 µM this compound reduces PAR levels by >70% in H₂O₂-exposed T98G glioblastoma cells .

Q. How should this compound be prepared and stored to ensure stability in experimental settings?

this compound is soluble in DMSO (40 mg/mL, 227 mM) but requires formulation in carrier solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 + 45% saline) for in vivo use. Store powder at -20°C (3-year stability) and dissolved stock at -80°C (6-month stability). Avoid freeze-thaw cycles to prevent precipitation .

Q. What are the standard assays to evaluate this compound’s potentiation of chemotherapy agents like temozolomide (TMZ)?

Key assays include:

- Clonogenic survival assays : Measure cell viability after 7–10 days of combined TMZ (200 µM) and this compound (100–200 µM) treatment. This compound enhances TMZ cytotoxicity by 3.7–4.7-fold in TMZ-resistant glioblastoma cells (T98G, LN18) .

- Cell cycle analysis : Use propidium iodide staining to detect G₂/M arrest, a hallmark of unrepaired DNA damage. This compound + TMZ increases S-phase and sub-G₁ populations (indicating apoptosis) in PTEN-mutant T98G cells .

Advanced Research Questions

Q. How does this compound’s efficacy vary across cell lines with different genetic backgrounds (e.g., PTEN status, MGMT expression)?

this compound synergizes with TMZ in MGMT-proficient, PTEN-mutant T98G cells but shows limited effects in PTEN-wild-type LN18 cells. This disparity arises from PTEN deficiency impairing DNA damage signaling, amplifying synthetic lethality with PARP inhibition . To validate, perform Western blotting for PTEN, p-AKT, and MGMT before designing experiments .

Q. Why does this compound enhance camptothecin cytotoxicity but not etoposide in L1210 leukemia cells?

this compound reduces camptothecin’s LC₅₀ from 15 ± 2 µM to 6.1 ± 1.7 µM by stabilizing topoisomerase I-DNA cleavage complexes. However, it fails to potentiate etoposide (topoisomerase II inhibitor) due to differential PARP dependency in repair pathways. Use alkaline comet assays to quantify DNA strand breaks: this compound increases camptothecin-induced breaks by 2.5-fold but has no effect on etoposide .

Q. How can researchers reconcile contradictory findings on this compound’s role in apoptosis when combined with H₂O₂?

In SH-SY5Y neuroblastoma cells, this compound + H₂O₂ increases Sub-G₁ populations (15.8% vs. 12.3% with H₂O₂ alone), suggesting apoptosis. However, in differentiated neurons, the same combination does not significantly alter necrosis or apoptosis. This discrepancy highlights cell-type-specific PARP1 roles; validate using Annexin V/PI staining and ROS quantification (e.g., DHE fluorescence) .

Q. What protocols optimize this compound’s radiosensitization effects in combination with γ-irradiation?

Pre-treat cells with 50 µg/mL this compound for 2 hours before irradiation. This reduces the shoulder region of survival curves, indicating repair inhibition. Extending exposure beyond 2 hours does not improve efficacy .

Methodological Considerations

Q. How should researchers address this compound’s limited solubility in in vivo pharmacokinetic studies?

Use solubilization agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) to achieve ≥2.08 mg/mL (11.81 mM) concentrations. For murine models, administer 1–3 mg/kg intraperitoneally; higher doses may require pharmacokinetic monitoring due to rapid clearance .

Q. What controls are essential when studying this compound’s neuroprotective effects in ischemia models?

Include sham-operated controls and measure infarct volume via TTC staining. In middle cerebral artery occlusion (MCAO) models, this compound (3 mg/kg) reduces edema by 40% and improves neuroscore by 2.5-fold. Monitor PARP activity in brain homogenates to confirm target engagement .

Q. How do this compound and olaparib differ in PARP isoform selectivity, and what are the implications for experimental design?

this compound preferentially inhibits PARP2 (Adprt2) in Dictyostelium, while olaparib targets PARP1. Use isoform-specific siRNA or knockout models to dissect contributions. For example, this compound’s neuroprotection may rely on PARP2 inhibition, whereas olaparib’s anticancer effects depend on PARP1 .

Data Interpretation & Troubleshooting

Q. How to resolve inconsistencies in this compound’s potentiation of alkylating agents across studies?

Variability arises from differences in NAD+ depletion kinetics. Use HPLC to measure NAD+ levels: this compound + TMZ causes prolonged NAD+ depletion in TZR cells (24 hours) but transient drops in wild-type cells. Correlate with γH2AX foci (DNA double-strand breaks) to confirm repair inhibition .

Q. Why does this compound fail to enhance cytotoxicity in some BRCA1/2-proficient cancer models?

PARP inhibitors exhibit synthetic lethality primarily in BRCA-deficient cells. In BRCA-proficient MCF7 cells, this compound alone has minimal effect but synergizes with BRCA2 siRNA. Always genotype cell lines for BRCA1/2 mutations before testing combinations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。